molecular formula C17H16N4O4S B4673912 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

Cat. No. B4673912
M. Wt: 372.4 g/mol
InChI Key: JTIUJIVEQCNQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide, also known as Methylbenzylpyrazol (MBP), is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MBP belongs to the class of sulfonamides and has a molecular weight of 356.43 g/mol.

Mechanism of Action

The exact mechanism of MBP's pharmacological activity is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and antitumor effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. For example, MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MBP has also been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a signaling pathway that is often activated in cancer cells.
Biochemical and Physiological Effects:
MBP's biochemical and physiological effects are not well-characterized. However, studies have suggested that the compound may have a minimal toxicity profile and does not induce significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

MBP's advantages for lab experiments include its ease of synthesis, high purity, and potent pharmacological activity. However, the compound's limitations include its limited solubility in water and its potential instability under certain experimental conditions.

Future Directions

Several future directions for MBP research include:
1. Investigating the compound's potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the compound's mechanism of action and identifying its molecular targets.
3. Developing more stable and water-soluble analogs of MBP for improved pharmacological activity.
4. Investigating the compound's potential as an antimicrobial agent for the treatment of bacterial infections.
5. Conducting pre-clinical studies to evaluate the safety and efficacy of MBP in animal models.
Conclusion:
MBP is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound's ease of synthesis, high purity, and potent pharmacological activity make it an attractive candidate for further investigation. Future research on MBP may lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

MBP has been extensively studied for its potential pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. The compound has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. MBP has also demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MBP has shown antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-13-4-2-3-5-14(13)12-20-11-10-17(18-20)19-26(24,25)16-8-6-15(7-9-16)21(22)23/h2-11H,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIUJIVEQCNQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide
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N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide
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N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide

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